molecular formula C15H13N3O4S2 B2431658 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 865176-14-3

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No. B2431658
CAS RN: 865176-14-3
M. Wt: 363.41
InChI Key: LWDNTEUWJAXJEJ-ICFOKQHNSA-N
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a chemical compound that belongs to the family of thiazole derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Cytotoxic Activity

Compounds containing the benzo[d]thiazol-2(3H)-one moiety have shown promising cytotoxic activity against human cancer cell lines . They have been synthesized and evaluated for their in vitro cytotoxic activity against two human cancer cell lines MCF-7 and HeLa . The results showed that these compounds showed good cytotoxicity against the tested cell lines as compared with that of standard drug Cisplatin .

Antibacterial Activity

These compounds also exhibited antibacterial activity. The antibacterial activity of the newly synthesized triazole derivatives were studied against different bacteria . The activity results showed that majority of compounds showed good to moderate antibacterial activity compared with positive control drug Streptomycin .

Pesticidal Agents

Compounds containing the benzothiazolylamino moiety have been synthesized and evaluated as pesticidal agents . The bioassay results showed that most of the synthesized compounds exhibited favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .

Insecticidal/Acaricidal Leading Structures

Some of these compounds could be considered as new insecticidal/acaricidal leading structures for further investigation . Compounds 8b, 8f, 8g, 8j, 8k, 8n, and 8o possessed LC50 values of 0.0988 –5.8864mg L 1 against diamondback moth . Compounds 8i, 8l, and 8m also displayed lethality rates of 30 –90% against spider mite at the concentration of 100mg L 1 .

Activation of Calcium Ions Release

The calcium imaging experiments revealed that 8h, 8i, and viii could activate the release of calcium ions in insect (M. sepa-rata) central neurons at a higher concentration (50mg L 1) .

properties

IUPAC Name

N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c1-2-7-18-11-6-5-10(24(16,20)21)9-13(11)23-15(18)17-14(19)12-4-3-8-22-12/h2-6,8-9H,1,7H2,(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDNTEUWJAXJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

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